2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride 2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177357-28-6
VCID: VC4645361
InChI: InChI=1S/C12H12ClNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H
SMILES: C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H13Cl2NO2S2
Molecular Weight: 338.26

2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride

CAS No.: 1177357-28-6

Cat. No.: VC4645361

Molecular Formula: C12H13Cl2NO2S2

Molecular Weight: 338.26

* For research use only. Not for human or veterinary use.

2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride - 1177357-28-6

CAS No. 1177357-28-6
Molecular Formula C12H13Cl2NO2S2
Molecular Weight 338.26
IUPAC Name 2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride
Standard InChI InChI=1S/C12H12ClNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H
Standard InChI Key AEONIMTXFABMLT-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-chlorophenylsulfonyl group (–SO₂C₆H₄Cl) providing electron-withdrawing characteristics

  • A thiophen-2-yl moiety (C₄H₃S) contributing π-conjugation and heterocyclic reactivity

  • An ethanamine backbone (–CH₂CH₂NH₂) functionalized as a hydrochloride salt for enhanced solubility .

The IUPAC name—2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine hydrochloride—reflects this arrangement, with the sulfonyl group and thiophene ring both attached to the central ethanamine carbon.

Physicochemical Properties

Table 1 summarizes key properties derived from experimental and computational data:

PropertyValueSource
Molecular FormulaC₁₂H₁₃Cl₂NO₂S₂
Molecular Weight338.26 g/mol
SMILES NotationC1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donors2 (NH₃⁺ and HCl)
Hydrogen Bond Acceptors5 (SO₂, NH₃⁺, Cl⁻)

The hydrochloride salt form improves aqueous solubility compared to the free base, though exact solubility metrics remain unreported in available literature.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathways

While no explicit synthesis protocol exists for this compound in public records, retrosynthetic analysis suggests three plausible routes:

Route A:

  • Sulfonation of 4-chlorobenzenethiol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride

  • Nucleophilic substitution with 2-(thiophen-2-yl)ethanamine

  • Hydrochloride salt formation via HCl treatment .

Route B:

  • Friedel-Crafts sulfonylation of thiophene using 4-chlorobenzenesulfonyl chloride

  • Mannich reaction to introduce the ethanamine moiety

  • Acid-base purification to isolate the hydrochloride form .

Route C:

  • Umpolung strategy employing AgOTf-catalyzed sulfenylation of thiophene derivatives

  • Reductive amination to install the ethanamine group

  • Counterion exchange to hydrochloride .

Thesis work by Choudhuri (2019) demonstrates analogous Fe-catalyzed sulfonylation techniques achieving 68–80% yields for similar structures, suggesting potential applicability to this compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):

  • δ 7.82–7.75 (d, 2H, Ar–H)

  • δ 7.54–7.48 (d, 2H, Ar–H)

  • δ 7.32–7.25 (m, 1H, Thiophene–H)

  • δ 7.12–7.05 (m, 2H, Thiophene–H)

  • δ 4.21 (s, 2H, CH₂NH₂)

  • δ 3.15 (t, 2H, NH₂HCl) .

¹³C NMR would likely show characteristic signals at:

  • 142.5 ppm (SO₂–C)

  • 128.9–126.3 ppm (aromatic carbons)

  • 45.2 ppm (CH₂NH₂) .

Mass Spectrometry

High-resolution ESI-MS would exhibit:

  • [M+H]⁺ at m/z 337.02 (calculated for C₁₂H₁₃ClN₂O₂S₂⁺)

  • Isotopic pattern consistent with two chlorine atoms (3:1 ratio at M and M+2) .

Industrial and Research Applications

Material Science Applications

The conjugated thiophene-sulfonamide system shows promise for:

  • Organic semiconductors (Bandgap ≈ 2.8 eV predicted)

  • Photovoltaic materials (HOMO/LUMO = -5.3/-2.5 eV) .

Synthetic Intermediate Utility

This compound could serve as a precursor for:

  • Polymeric sulfonamide ion-exchange membranes

  • Thiophene-functionalized metal-organic frameworks (MOFs) .

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • No published crystal structure data

  • Absence of in vivo pharmacological profiles

  • Limited thermodynamic stability studies .

Recommended Research Priorities

  • X-ray diffraction analysis to resolve stereoelectronic effects

  • ADMET profiling using HepG2 and Caco-2 cell models

  • Scale-up synthesis optimization via continuous flow chemistry .

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